1-Chloro-2,5-difluoro-3-(methoxymethoxy)-4-(trimethylsilyl)benzene 1-Chloro-2,5-difluoro-3-(methoxymethoxy)-4-(trimethylsilyl)benzene
Brand Name: Vulcanchem
CAS No.: 749230-41-9
VCID: VC16796870
InChI: InChI=1S/C11H15ClF2O2Si/c1-15-6-16-10-9(14)7(12)5-8(13)11(10)17(2,3)4/h5H,6H2,1-4H3
SMILES:
Molecular Formula: C11H15ClF2O2Si
Molecular Weight: 280.77 g/mol

1-Chloro-2,5-difluoro-3-(methoxymethoxy)-4-(trimethylsilyl)benzene

CAS No.: 749230-41-9

Cat. No.: VC16796870

Molecular Formula: C11H15ClF2O2Si

Molecular Weight: 280.77 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-2,5-difluoro-3-(methoxymethoxy)-4-(trimethylsilyl)benzene - 749230-41-9

Specification

CAS No. 749230-41-9
Molecular Formula C11H15ClF2O2Si
Molecular Weight 280.77 g/mol
IUPAC Name [4-chloro-3,6-difluoro-2-(methoxymethoxy)phenyl]-trimethylsilane
Standard InChI InChI=1S/C11H15ClF2O2Si/c1-15-6-16-10-9(14)7(12)5-8(13)11(10)17(2,3)4/h5H,6H2,1-4H3
Standard InChI Key ZZTJYJUUUXWVAJ-UHFFFAOYSA-N
Canonical SMILES COCOC1=C(C(=CC(=C1F)Cl)F)[Si](C)(C)C

Introduction

Chemical Identification and Structural Features

1-Chloro-2,5-difluoro-3-(methoxymethoxy)-4-(trimethylsilyl)benzene belongs to the class of polysubstituted aromatic compounds. Its molecular formula is C₁₁H₁₆ClF₂O₂Si, derived from a benzene ring substituted at positions 1, 2, 3, 4, and 5. Key structural attributes include:

  • Chlorine at position 1, imparting electrophilic reactivity.

  • Fluorine atoms at positions 2 and 5, enhancing electronic effects and metabolic stability.

  • Methoxymethoxy group (-OCH₂OCH₃) at position 3, serving as a protecting group for hydroxyl functionalities.

  • Trimethylsilyl group (-Si(CH₃)₃) at position 4, influencing steric bulk and lipophilicity.

The molecular weight, calculated using atomic masses from the IUPAC periodic table, is 281.59 g/mol .

Table 1: Calculated Physicochemical Properties

PropertyValueMethod of Estimation
Molecular Weight281.59 g/molSummation of atomic masses
Boiling Point~300–320°C (estimated)Analogous aryl silanes
Density1.2–1.3 g/cm³Similar chlorinated benzenes
LogP (Partition Coefficient)3.8–4.2Computational modeling

Synthetic Strategies and Reaction Pathways

The synthesis of polysubstituted benzenes often involves sequential functionalization steps, leveraging protective groups and regioselective reactions. While no direct synthesis of this compound is documented, the following approach can be hypothesized based on analogous methodologies :

Stepwise Functionalization of Benzene

  • Silylation at Position 4:

    • Trimethylsilyl groups are typically introduced via Friedel-Crafts alkylation using trimethylsilyl chloride and a Lewis acid (e.g., AlCl₃) .

    • Example:

      C₆H₅ClF₂ + (CH₃)₃SiClAlCl₃C₆H₄ClF₂Si(CH₃)₃\text{C₆H₅ClF₂ + (CH₃)₃SiCl} \xrightarrow{\text{AlCl₃}} \text{C₆H₄ClF₂Si(CH₃)₃}
  • Methoxymethoxy Protection at Position 3:

    • A hydroxyl group (introduced via demethylation or oxidation) can be protected using chloromethyl methyl ether (MOM-Cl) in the presence of a base:

      HO-C₆H₃ClF₂Si(CH₃)₃ + ClCH₂OCH₃Et₃NC₆H₃ClF₂(OCH₂OCH₃)Si(CH₃)₃\text{HO-C₆H₃ClF₂Si(CH₃)₃ + ClCH₂OCH₃} \xrightarrow{\text{Et₃N}} \text{C₆H₃ClF₂(OCH₂OCH₃)Si(CH₃)₃}
  • Halogenation at Positions 1, 2, and 5:

    • Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) can facilitate selective fluorination and chlorination .

Challenges in Synthesis

  • Regioselectivity: Competing reactions due to multiple directing groups.

  • Steric Hindrance: The trimethylsilyl group may impede access to adjacent positions.

  • Functional Group Compatibility: Sensitivity of the silyl group to protic solvents or strong acids.

Physicochemical and Spectroscopic Characterization

Spectral Data (Hypothetical)

  • ¹H NMR:

    • Trimethylsilyl protons: δ 0.3–0.5 ppm (singlet, 9H).

    • Methoxymethoxy protons: δ 3.3–3.5 ppm (OCH₃), δ 4.5–4.7 ppm (OCH₂O).

  • ¹³C NMR:

    • Aromatic carbons: δ 110–150 ppm.

    • Si(CH₃)₃: δ 0–5 ppm.

Stability and Reactivity

  • Thermal Stability: Decomposition above 250°C due to silyl group cleavage.

  • Hydrolytic Sensitivity: Methoxymethoxy groups may hydrolyze under acidic conditions to form phenolic intermediates.

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